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molecular formula C5H9NO3S B8507389 (1,1-Dioxido-2-isothiazolidinyl)acetaldehyde

(1,1-Dioxido-2-isothiazolidinyl)acetaldehyde

Cat. No. B8507389
M. Wt: 163.20 g/mol
InChI Key: SGFMSKCHIWRPQP-UHFFFAOYSA-N
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Patent
US08691991B2

Procedure details

To a solution of 2-[2,2-bis(methyloxy)ethyl]isothiazolidine 1,1-dioxide (1.00 g, 4.77 mmol) in acetone (5 mL) was added hydrochloric acid (600 μL, 1 M aqueous, 0.600 mmol). The reaction mixture was heated at 60° C. for 10 hours, then cooled to room temperature. The excess acetone was removed in vacuo and the resulting residue was partitioned between water and dichloromethane. The organic layer was separated and dried over sodium sulfate. Filtration and concentration, followed by flash chromatography (0 to 5%, methanol in dichloromethane) provided (1,1-dioxido-2-isothiazolidinyl)acetaldehyde as a brown oil. 1H NMR (400 MHz, CDCl3) δ 9.64 (s, 1 H), 3.91 (s, 2 H), 3.39 (m, 2 H), 3.20 (t, J=7.7 Hz, 2 H), 2.44 (m, 2 H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
600 μL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][CH:3](OC)[CH2:4][N:5]1[CH2:9][CH2:8][CH2:7][S:6]1(=[O:11])=[O:10].Cl>CC(C)=O>[O:10]=[S:6]1(=[O:11])[CH2:7][CH2:8][CH2:9][N:5]1[CH2:4][CH:3]=[O:2]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC(CN1S(CCC1)(=O)=O)OC
Name
Quantity
600 μL
Type
reactant
Smiles
Cl
Name
Quantity
5 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The excess acetone was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the resulting residue was partitioned between water and dichloromethane
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
Filtration and concentration

Outcomes

Product
Name
Type
product
Smiles
O=S1(N(CCC1)CC=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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